molecular formula C23H30N6O7 B11509598 2-[3,7-dimethyl-2,6-dioxo-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate

2-[3,7-dimethyl-2,6-dioxo-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate

Cat. No.: B11509598
M. Wt: 502.5 g/mol
InChI Key: ZITIHIBGJFOYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,7-dimethyl-2,6-dioxo-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a purine derivative linked to a benzoate ester, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,7-dimethyl-2,6-dioxo-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate typically involves multi-step organic synthesis. The process begins with the preparation of the purine derivative, followed by the introduction of the piperazine moiety. The final step involves esterification with 3,4,5-trimethoxybenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The purine moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2-[3,7-dimethyl-2,6-dioxo-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with different functional groups.

    Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.

    Phenolic compounds: Compounds with similar aromatic structures but different functional groups.

Uniqueness

2-[3,7-dimethyl-2,6-dioxo-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate stands out due to its complex structure, combining a purine derivative with a benzoate ester. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C23H30N6O7

Molecular Weight

502.5 g/mol

IUPAC Name

2-(3,7-dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-1-yl)ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C23H30N6O7/c1-26-17-19(25-22(26)28-8-6-24-7-9-28)27(2)23(32)29(20(17)30)10-11-36-21(31)14-12-15(33-3)18(35-5)16(13-14)34-4/h12-13,24H,6-11H2,1-5H3

InChI Key

ZITIHIBGJFOYFO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1N3CCNCC3)N(C(=O)N(C2=O)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.